Benzenamine, 2,6-dimethyl-N-phenyl-
Description
Contextualization within N-Arylated Aniline (B41778) Derivatives
N-arylated aniline derivatives, a class to which Benzenamine, 2,6-dimethyl-N-phenyl- belongs, are characterized by the presence of at least two aryl groups attached to a nitrogen atom. wjpmr.com These compounds are structurally derived from aniline, the simplest aromatic amine, which consists of a phenyl group bonded to an amino group. wikipedia.org The substitution of one of the hydrogens of the amino group with another aryl group results in an N-arylated aniline.
The properties and reactivity of N-arylated anilines are influenced by the nature of the aryl substituents. For instance, the presence of electron-donating or electron-withdrawing groups on the aromatic rings can significantly alter the electron density on the nitrogen atom, thereby affecting its basicity and nucleophilicity. wikipedia.org The steric hindrance introduced by substituents on the aryl rings, such as the two methyl groups in Benzenamine, 2,6-dimethyl-N-phenyl-, can also play a crucial role in their chemical behavior and the stereochemistry of their reactions.
This class of compounds is of significant interest in various fields of chemistry. They serve as important intermediates and building blocks in the synthesis of a wide range of organic molecules, including pharmaceuticals, dyes, and polymers. wjpmr.comtaylorandfrancis.com
Historical Development of Aromatic Amine Synthesis Methodologies
The synthesis of aromatic amines has a rich history, with early methods often relying on the reduction of nitroaromatic compounds. A landmark achievement was the reduction of nitrobenzene (B124822) to aniline by Nikolay Zinin in 1842. wikipedia.org Another significant early method was the Béchamp reduction, developed in 1854, which utilized iron and acid.
Over the years, the methodologies for synthesizing aromatic amines have evolved significantly, moving towards more efficient and selective processes. The development of catalytic hydrogenation provided a cleaner and more efficient alternative to stoichiometric reductions. taylorandfrancis.com
A major breakthrough in the synthesis of N-arylated anilines was the advent of transition-metal-catalyzed cross-coupling reactions. The Ullmann condensation, first reported in the early 20th century, was one of the earliest examples of a copper-catalyzed N-arylation of amines with aryl halides. While a significant step forward, this method often required harsh reaction conditions.
The late 20th and early 21st centuries witnessed the development of more versatile and milder methods, most notably the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction has become a cornerstone of modern organic synthesis, allowing for the formation of C-N bonds between a wide variety of aryl halides or triflates and amines, including anilines. wikipedia.org More recently, copper-catalyzed N-arylation reactions, such as the Chan-Lam coupling, have gained prominence as they can be carried out under milder conditions, often in the presence of air, using aryl boronic acids as the arylating agent. researchgate.net
Research Landscape and Significance of N-Phenyl-2,6-dimethylaniline
Benzenamine, 2,6-dimethyl-N-phenyl- and its derivatives are subjects of ongoing research due to their utility in several areas of chemical science. The sterically hindered nature of the 2,6-dimethylphenyl group makes this compound and its analogs valuable as ligands in coordination chemistry and catalysis. The bulky substituents can create a specific coordination environment around a metal center, influencing the selectivity and activity of the catalyst.
In materials science, N-arylated anilines are precursors to various functional materials. ontosight.ai For instance, they can be used in the synthesis of polymers with specific electronic or optical properties. The ability to tune the properties of these materials by modifying the substituents on the aromatic rings makes them attractive for applications in electronics and photonics.
Recent research has also explored the use of N-arylated anilines in the synthesis of biologically active molecules. wjpmr.com The diarylamine scaffold is present in a number of compounds with interesting pharmacological properties. The specific substitution pattern of Benzenamine, 2,6-dimethyl-N-phenyl- can be a key structural element in the design of new therapeutic agents.
Structure
2D Structure
3D Structure
Properties
CAS No. |
4058-04-2 |
|---|---|
Molecular Formula |
C14H15N |
Molecular Weight |
197.27 g/mol |
IUPAC Name |
2,6-dimethyl-N-phenylaniline |
InChI |
InChI=1S/C14H15N/c1-11-7-6-8-12(2)14(11)15-13-9-4-3-5-10-13/h3-10,15H,1-2H3 |
InChI Key |
SQIUEWNROMQRQY-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NC2=CC=CC=C2 |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for N Phenyl 2,6 Dimethylaniline
Direct N-Arylation Approaches
Direct N-arylation methods are predominant for the synthesis of N-phenyl-2,6-dimethylaniline. These strategies involve the direct coupling of 2,6-dimethylaniline (B139824) with a phenylating agent.
Transition Metal-Catalyzed N-Arylation Reactions
Transition metal catalysis, particularly using palladium and copper, has revolutionized the synthesis of aryl amines, offering high efficiency and broad substrate scope. wikipedia.org
The Buchwald-Hartwig amination stands as a cornerstone of modern C-N bond formation. wikipedia.org This palladium-catalyzed cross-coupling reaction allows for the synthesis of aryl amines from aryl halides and amines. wikipedia.org The reaction's development has provided a more facile route to these compounds compared to older methods like the Goldberg reaction or nucleophilic aromatic substitution. wikipedia.org
The catalytic cycle of the Buchwald-Hartwig amination typically involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and finally, reductive elimination to yield the desired N-aryl amine and regenerate the Pd(0) catalyst. libretexts.org The choice of phosphine (B1218219) ligands is crucial for the success of the reaction, with sterically hindered and electron-rich ligands often providing the best results. wikipedia.orglibretexts.org For the synthesis of N-phenyl-2,6-dimethylaniline, an aryl halide (e.g., bromobenzene (B47551) or iodobenzene) is coupled with 2,6-dimethylaniline in the presence of a palladium catalyst and a base.
A study on the amination of aryl tosylates demonstrated the successful coupling of 2,6-dimethylaniline with an aryl tosylate using a Pd-NHC (N-heterocyclic carbene) system, resulting in a 91% isolated yield of the corresponding diarylamine. acs.org Another versatile method involves the use of aryl triflates, which are readily available from phenols, as the electrophilic partner in the Buchwald-Hartwig amination. acs.orgorganic-chemistry.org This approach has been successfully applied to the synthesis of various N,N-dimethylanilines and can be extended to the synthesis of N-phenyl-2,6-dimethylaniline. acs.orgorganic-chemistry.org
Table 1: Examples of Palladium-Catalyzed Synthesis of N-Aryl Anilines
| Aryl Halide/Pseudohalide | Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Aryl Tosylate | 2,6-Dimethylaniline | Pd-PEPPSI-IPr(NMe2)2 | Not Specified | Not Specified | Not Specified | 91 | acs.org |
| Aryl Triflates | Dimethylamine | Pd2(dba)3 / XPhos | K3PO4 | THF | 80 | Excellent | organic-chemistry.org |
This table presents data on similar palladium-catalyzed amination reactions, illustrating the general conditions and high yields achievable with these methods.
The Ullmann condensation is a classical copper-catalyzed method for the formation of C-N bonds. wikipedia.org Traditionally, these reactions require harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern advancements have led to the development of more efficient catalytic systems using soluble copper catalysts with various ligands, allowing the reactions to proceed under milder conditions. wikipedia.orgorganic-chemistry.org
The Goldberg reaction, a variation of the Ullmann condensation, specifically refers to the copper-catalyzed N-arylation of amines. wikipedia.org For the synthesis of N-phenyl-2,6-dimethylaniline, this would involve the reaction of 2,6-dimethylaniline with an aryl halide in the presence of a copper catalyst and a base. While historically requiring high temperatures, newer methods have made this transformation more accessible. wikipedia.org For instance, the use of ligands like N,N-dimethylglycine can promote the Ullmann coupling of aryl halides with amines at significantly lower temperatures. researchgate.net
Table 2: Conditions for Copper-Catalyzed N-Arylation (Ullmann/Goldberg Type)
| Aryl Halide | Amine/Nucleophile | Catalyst | Ligand | Base | Solvent | Temp (°C) | Reference |
|---|---|---|---|---|---|---|---|
| Aryl Iodides/Bromides | Phenols | CuI | N,N-Dimethylglycine | Cs2CO3 | Not Specified | 90 | researchgate.net |
| Aryl Halides | Phenols | CuO-NPs | None | KOH/Cs2CO3 | DMSO | ~100 | mdpi.com |
| Aryl Bromide/Chloride | Phenols | CuO-NPs | None | KOH | DMAc | Room Temp | mdpi.com |
This table illustrates typical conditions for modern Ullmann-type reactions, which can be adapted for the synthesis of N-phenyl-2,6-dimethylaniline.
While palladium and copper dominate the landscape of N-arylation, other transition metals have also been explored for this transformation. Research into catalysts based on nickel, iron, and other metals is an active area, driven by the desire for more cost-effective and sustainable synthetic methods. These alternative systems often aim to replicate the efficiency of palladium and copper under milder conditions and with a broader substrate scope.
Non-Catalytic Synthetic Pathways
Although less common due to the efficiency of catalytic methods, non-catalytic pathways for the synthesis of N-phenyl-2,6-dimethylaniline exist. One such method is nucleophilic aromatic substitution (SNAr). This reaction typically requires a highly electron-deficient aryl halide and a strong nucleophile. For the synthesis of N-phenyl-2,6-dimethylaniline via SNAr, a phenyl ring activated with strong electron-withdrawing groups would be necessary to react with 2,6-dimethylaniline. However, the substrate scope for SNAr reactions is generally more limited compared to transition metal-catalyzed methods. wikipedia.org
Synthesis via Functionalization of 2,6-Dimethylaniline Precursors
An alternative synthetic approach involves starting with a 2,6-dimethylaniline derivative that is already functionalized and then modifying it to introduce the N-phenyl group. For example, one could envision a multi-step synthesis where a protecting group is first installed on the nitrogen of 2,6-dimethylaniline, followed by a series of reactions to build the phenyl ring, and finally deprotection.
A more direct functionalization approach involves the C-H activation of a precursor. For instance, a method for the synthesis of unsymmetrically substituted 2,6-diarylanilines utilizes a palladium-catalyzed C-H bond functionalization methodology. nih.gov This strategy employs a directing group to achieve selective ortho-arylation of an aniline (B41778) derivative. nih.gov While this specific method focuses on diarylanilines, the underlying principles of C-H activation could potentially be adapted for the direct phenylation of 2,6-dimethylaniline.
Another relevant precursor is 2,6-dimethylphenol (B121312), which can be converted to 2,6-dimethylaniline through amination. google.comprepchem.com This is typically achieved by reacting 2,6-dimethylphenol with ammonia (B1221849) at high temperatures and pressures in the presence of a catalyst. google.com Once 2,6-dimethylaniline is obtained, it can then be subjected to the N-arylation methods described previously to yield N-phenyl-2,6-dimethylaniline.
Amide Formation Reactions
The formation of an amide bond followed by reduction is a viable, albeit less direct, route to N-phenyl-2,6-dimethylaniline. This strategy involves the acylation of 2,6-dimethylaniline with a benzoic acid derivative, followed by reduction of the resulting amide.
A common method for amide formation is the reaction of an aniline with an acyl chloride. wikipedia.org For instance, 2,6-dimethylaniline can react with benzoyl chloride to form N-(2,6-dimethylphenyl)benzamide. This intermediate can then be reduced to the target secondary amine using a suitable reducing agent like lithium aluminum hydride (LiAlH₄).
An alternative is the direct condensation of 2,6-dimethylaniline with benzoic acid at high temperatures to yield the corresponding anilide. wikipedia.org This method, however, often requires harsh conditions. More contemporary approaches might utilize coupling agents to facilitate the amide bond formation under milder conditions. For example, carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be employed.
A study on the synthesis of bicyclic [2-(2,4-dimethylphenylthio)phenyl] aniline derivatives demonstrated the formation of an amide bond by reacting an intermediate amine with various acyl chlorides or acid derivatives in the presence of an inorganic base or a coupling agent. ias.ac.in This highlights the general applicability of amide formation in the synthesis of complex aniline derivatives.
Imine Condensation and Subsequent Transformations
The condensation of an amine with a carbonyl compound to form an imine, followed by reduction, is a well-established method for synthesizing secondary amines. In the context of N-phenyl-2,6-dimethylaniline, this would involve the reaction of 2,6-dimethylaniline with benzaldehyde (B42025) to form an N-(2,6-dimethylphenyl)benzaldimine. Subsequent reduction of this imine would yield the desired product.
The synthesis of imines can be achieved through various methods. A straightforward approach involves the direct reaction of an aldehyde with an amine, often with the removal of water to drive the equilibrium. organic-chemistry.org For sterically hindered amines like 2,6-dimethylaniline, the reaction might require a catalyst or more forcing conditions. Pyrrolidine has been shown to be an effective organocatalyst for the synthesis of aldimines from aldehydes and amino compounds under mild, acid- and metal-free conditions. organic-chemistry.org
Once the imine is formed, it can be reduced to the corresponding amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and catalytic hydrogenation. Reductive amination, a one-pot procedure that combines imine formation and reduction, is a highly efficient alternative. wikipedia.org
Nucleophilic Aromatic Substitution Reactions on Halogenated Arenes
Nucleophilic aromatic substitution (SNA_r) offers a direct route to N-phenyl-2,6-dimethylaniline by coupling 2,6-dimethylaniline with a phenyl halide. However, simple aryl halides are generally resistant to nucleophilic attack. libretexts.org The success of this approach often hinges on the activation of the aryl halide with electron-withdrawing groups or the use of a catalyst.
Ullmann Condensation: The Ullmann condensation is a classic copper-catalyzed reaction for the formation of carbon-nitrogen bonds. wikipedia.org It typically involves the reaction of an amine with an aryl halide at high temperatures in a polar solvent. wikipedia.org While effective, traditional Ullmann conditions can be harsh. wikipedia.org Modern variations utilize soluble copper catalysts with ligands, allowing for milder reaction conditions. wikipedia.orgorganic-chemistry.org For the synthesis of N-phenyl-2,6-dimethylaniline, this would involve the reaction of 2,6-dimethylaniline with an activated aryl halide like iodobenzene (B50100) in the presence of a copper catalyst.
Buchwald-Hartwig Amination: The palladium-catalyzed Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis for C-N bond formation. wikipedia.orgyoutube.com This reaction offers a highly versatile and efficient method for coupling amines with aryl halides under relatively mild conditions. wikipedia.orgnih.gov The synthesis of N-phenyl-2,6-dimethylaniline via this method would involve the reaction of 2,6-dimethylaniline with a phenyl halide (e.g., bromobenzene or chlorobenzene) in the presence of a palladium catalyst and a suitable phosphine ligand. The choice of ligand is crucial, especially when dealing with sterically hindered substrates like 2,6-dimethylaniline. acs.org
| Reaction | Reactants | Catalyst/Reagent | General Conditions | Key Features |
| Amide Formation & Reduction | 2,6-Dimethylaniline, Benzoyl chloride (or Benzoic acid) | Reducing agent (e.g., LiAlH₄) | Two-step process | Indirect route, versatile |
| Imine Condensation & Reduction | 2,6-Dimethylaniline, Benzaldehyde | Reducing agent (e.g., NaBH₄) | Can be a one-pot reaction (Reductive Amination) | Efficient for secondary amine synthesis |
| Ullmann Condensation | 2,6-Dimethylaniline, Aryl halide | Copper catalyst | High temperatures, often polar solvents | Classic method, modern variations offer milder conditions. wikipedia.org |
| Buchwald-Hartwig Amination | 2,6-Dimethylaniline, Aryl halide | Palladium catalyst, Phosphine ligand | Mild conditions, high functional group tolerance | Highly efficient and versatile modern method. wikipedia.orgnih.gov |
Mechanistic Investigations of N-Arylation Reactions
The N-arylation of 2,6-dimethylaniline, particularly through palladium-catalyzed cross-coupling reactions, has been the subject of detailed mechanistic studies to understand the factors governing its efficiency, especially in light of the steric hindrance posed by the ortho-methyl groups.
Exploration of Reaction Intermediates
The catalytic cycle of the Buchwald-Hartwig amination is generally understood to involve several key steps: oxidative addition, ligand exchange, and reductive elimination. youtube.comlibretexts.org
Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide to a low-valent palladium(0) complex, forming a palladium(II) intermediate. youtube.comlibretexts.org
Ligand Exchange/Amine Coordination: The amine then coordinates to the palladium(II) complex, typically displacing a halide ligand. This step is often facilitated by a base, which deprotonates the amine to form a more nucleophilic amido species. youtube.com
Reductive Elimination: The final step is the reductive elimination from the palladium(II) amido complex, which forms the desired C-N bond of the product and regenerates the palladium(0) catalyst. wikipedia.org
Kinetic studies and the isolation of intermediates have provided significant insights. For instance, the Hartwig group identified three-coordinate Pd(II) arylpalladium amido complexes as key intermediates that undergo reductive elimination to form the C-N bond. wikipedia.org
Characterization of Transition States
Understanding the transition states of the key steps in the catalytic cycle is crucial for rational catalyst design. For the Buchwald-Hartwig amination, both the oxidative addition and reductive elimination steps can be rate-limiting depending on the specific substrates and ligands.
Computational studies, such as Density Functional Theory (DFT), have been employed to model the transition states and provide insights into the energetics of the reaction pathway. chemrxiv.org These studies help in understanding how the structure of the ligand and the nature of the reactants influence the activation barriers of the elementary steps.
Influence of Steric Hindrance from ortho-Methyl Substituents
The presence of two methyl groups in the ortho positions of 2,6-dimethylaniline introduces significant steric hindrance, which can profoundly impact the N-arylation reaction. fiveable.memasterorganicchemistry.comlibretexts.org This steric bulk can affect several stages of the catalytic cycle:
Amine Coordination: The bulky methyl groups can hinder the approach of the nitrogen atom to the palladium center, potentially slowing down the rate of amine coordination and subsequent amido complex formation. fiveable.me
Reductive Elimination: Steric hindrance can also influence the rate of reductive elimination. While it might be assumed that steric repulsion would accelerate this bond-forming step, the reality can be more complex. The geometry required for the transition state of reductive elimination might be disfavored by the bulky substituents.
To overcome the challenges posed by sterically hindered substrates like 2,6-dimethylaniline, significant effort has been invested in developing specialized phosphine ligands. Bulky, electron-rich monophosphine ligands, often referred to as "Buchwald ligands" (e.g., XPhos, SPhos), have proven to be particularly effective. youtube.com These ligands promote the formation of monoligated palladium species, which are often more reactive in both oxidative addition and reductive elimination. The steric bulk of the ligand itself can also play a crucial role in facilitating the reductive elimination step from the sterically crowded palladium center. acs.orgorganic-chemistry.org
Advanced Spectroscopic and Structural Characterization of N Phenyl 2,6 Dimethylaniline
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful analytical tool for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
The ¹H NMR spectrum of N-Phenyl-2,6-dimethylaniline, recorded in deuterated chloroform (B151607) (CDCl₃) at 500 MHz, reveals distinct signals corresponding to the different types of protons in the molecule. The aromatic region of the spectrum displays a complex pattern of multiplets, while the aliphatic region shows a characteristic singlet for the methyl protons.
The protons on the N-phenyl ring (H-2' to H-6') and the 2,6-dimethylphenyl ring (H-3, H-4, H-5) give rise to signals in the range of δ 6.8 to 7.3 ppm. The two methyl groups attached to the dimethylphenyl ring are chemically equivalent and appear as a sharp singlet at approximately δ 2.1 ppm. The N-H proton signal is typically observed as a broad singlet, and its chemical shift can be variable depending on concentration and solvent.
Table 1: ¹H NMR Chemical Shift Data for N-Phenyl-2,6-dimethylaniline
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic-H | 7.21–7.10 | m |
| Aromatic-H | 6.94–6.81 | m |
| Aromatic-H | 6.75 | t |
| NH | 5.57 | br s |
| CH₃ | 2.11 | s |
Data obtained in CDCl₃ at 500 MHz.
The ¹³C NMR spectrum, recorded at 126 MHz in CDCl₃, provides information on the carbon framework of N-Phenyl-2,6-dimethylaniline. The spectrum shows distinct signals for each carbon atom in a unique chemical environment. The chemical shifts are indicative of the type of carbon (aromatic or aliphatic) and its proximity to electronegative atoms or electron-donating/withdrawing groups.
The carbons of the two aromatic rings resonate in the downfield region (δ 115-150 ppm). The quaternary carbons, those directly attached to the nitrogen or the methyl groups, can be distinguished from the protonated aromatic carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer). The aliphatic region features a single signal for the two equivalent methyl carbons at approximately δ 18 ppm.
Table 2: ¹³C NMR Chemical Shift Data for N-Phenyl-2,6-dimethylaniline
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Aromatic C | 145.4 |
| Aromatic C | 141.1 |
| Aromatic C | 130.8 |
| Aromatic C | 129.2 |
| Aromatic C | 128.5 |
| Aromatic C | 122.2 |
| Aromatic C | 120.3 |
| Aromatic C | 118.9 |
| Aromatic C | 117.2 |
| CH₃ | 18.2 |
Data obtained in CDCl₃ at 126 MHz.
To further confirm the structural assignment and resolve any ambiguities from the one-dimensional spectra, advanced two-dimensional NMR techniques are employed. These experiments provide correlation information between different nuclei.
The COSY experiment is a homonuclear correlation technique that identifies protons that are coupled to each other, typically through two or three bonds. In the COSY spectrum of N-Phenyl-2,6-dimethylaniline, cross-peaks would be expected between adjacent protons on the aromatic rings.
Specifically, on the N-phenyl ring, correlations would be observed between H-2' and H-3', H-3' and H-4', H-4' and H-5', and H-5' and H-6'. Similarly, for the 2,6-dimethylphenyl ring, cross-peaks would appear between H-3 and H-4, and H-4 and H-5. The absence of a cross-peak between the methyl protons and any other proton would confirm their isolated nature as singlet signals.
The HSQC experiment is a heteronuclear correlation technique that reveals one-bond correlations between protons and the carbons to which they are directly attached. This is a powerful tool for assigning carbon signals based on their known proton assignments.
For N-Phenyl-2,6-dimethylaniline, the HSQC spectrum would show a correlation between the methyl proton signal at δ 2.11 ppm and the methyl carbon signal at δ 18.2 ppm. In the aromatic region, each proton signal would correlate to its corresponding carbon signal, allowing for the unambiguous assignment of the protonated aromatic carbons in the ¹³C NMR spectrum.
The HMBC experiment provides information about longer-range couplings between protons and carbons, typically over two to three bonds. This is invaluable for establishing the connectivity between different fragments of a molecule.
A correlation between the methyl protons (at δ 2.11 ppm) and the aromatic carbons C-2, C-6, and C-1 of the dimethylphenyl ring.
Correlations between the N-H proton and the adjacent aromatic carbons on both rings (C-1' of the phenyl ring and C-1 of the dimethylphenyl ring).
Correlations between the aromatic protons and the neighboring and more distant carbon atoms within their respective rings, helping to confirm the substitution pattern.
By combining the information from these one- and two-dimensional NMR experiments, a complete and unambiguous structural assignment of N-Phenyl-2,6-dimethylaniline can be achieved.
Advanced Two-Dimensional NMR Techniques
Nuclear Overhauser Effect Spectroscopy (NOESY)
Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful two-dimensional Nuclear Magnetic Resonance (2D NMR) technique used to determine the spatial proximity of atoms within a molecule, specifically by detecting through-space correlations between protons that are close to each other (typically within 5 Å). This is distinct from other NMR methods like COSY, which show through-bond scalar couplings. The NOE effect relies on the transfer of nuclear spin polarization via cross-relaxation, a process highly dependent on the inverse sixth power of the distance between nuclei. nih.gov
For N-Phenyl-2,6-dimethylaniline, a NOESY experiment is crucial for defining the molecule's conformation in solution, particularly the relative orientation of the two aromatic rings. Due to steric hindrance from the two methyl groups at the 2 and 6 positions of "ring A," free rotation around the C-N bonds is restricted, leading to a specific preferred conformation.
While specific experimental NOESY data for N-Phenyl-2,6-dimethylaniline is not broadly published, the expected key correlations can be predicted based on its structure. These correlations would reveal the through-space proximity of protons on the different rings.
Expected NOESY Correlations:
| Proton Group 1 | Proton Group 2 | Expected NOE | Structural Implication |
| N-H proton | Ortho-protons of the N-phenyl ring | Strong | Confirms the proximity of the amine proton to the unsubstituted phenyl ring. |
| N-H proton | Protons of the two methyl groups (-CH ₃) | Strong | Indicates the orientation of the N-H bond relative to the dimethyl-substituted ring. |
| Protons of the two methyl groups (-CH ₃) | Ortho-protons of the N-phenyl ring | Medium to Weak | Defines the twist angle (dihedral angle) between the two aromatic rings. |
| Aromatic protons on the 2,6-dimethylphenyl ring | Aromatic protons on the N-phenyl ring | Weak to None | Depending on the dihedral angle, these protons may be too distant for a correlation. |
These predicted correlations would allow for the construction of a detailed 3D model of the molecule's predominant conformation in solution.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight and elemental composition of a compound and can provide structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of an ion's mass, often to four or more decimal places. This precision allows for the determination of a unique elemental formula, distinguishing it from other compounds that might have the same nominal mass. For N-Phenyl-2,6-dimethylaniline, the molecular formula is C₁₄H₁₅N. nih.gov HRMS can confirm this composition by providing an exact mass that matches the theoretical value.
HRMS Data for N-Phenyl-2,6-dimethylaniline:
| Parameter | Value | Source |
| Molecular Formula | C₁₄H₁₅N | nih.gov |
| Monoisotopic Mass (Da) | 197.120449483 | nih.gov |
| Nominal Mass (Da) | 197 |
The experimentally determined exact mass from an HRMS analysis would be compared to the computed value to confirm the elemental formula with high confidence.
Fragmentation Pattern Analysis for Structural Elucidation
In a mass spectrometer, molecules are ionized to form a molecular ion (M⁺•), which can then break apart into smaller, charged fragments. The pattern of these fragments is predictable and serves as a "fingerprint" for the molecule, allowing for structural elucidation. docbrown.info
For N-Phenyl-2,6-dimethylaniline (MW = 197.27 g/mol ), the molecular ion peak would be observed at m/z = 197. Key fragmentation pathways would likely involve the loss of a methyl group, cleavage at the C-N bond, and rearrangements common to aromatic amines.
Predicted Mass Spectrometry Fragmentation:
| m/z Value | Proposed Fragment Ion | Fragment Lost | Comments |
| 197 | [C₁₄H₁₅N]⁺• | - | Molecular Ion (M⁺•) |
| 182 | [C₁₃H₁₂N]⁺ | •CH₃ | Loss of a methyl radical from the molecular ion, a common fragmentation. |
| 106 | [C₇H₈N]⁺ | •C₇H₇ | Cleavage of the N-phenyl bond. |
| 91 | [C₇H₇]⁺ | •C₇H₈N | Formation of the tropylium (B1234903) ion from the phenyl portion. |
| 77 | [C₆H₅]⁺ | •C₈H₁₀N | Phenyl cation resulting from cleavage of the N-phenyl bond. |
Analysis of these characteristic fragments confirms the presence of the 2,6-dimethylphenyl and N-phenyl moieties within the structure.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Specific functional groups absorb at characteristic frequencies, making IR spectroscopy an excellent tool for identifying the types of bonds and functional groups present. For N-Phenyl-2,6-dimethylaniline, key absorptions are expected for the N-H bond, C-H bonds (both aromatic and aliphatic), and the C-N bond.
While a specific spectrum for this exact compound is not available, data from related compounds like 2,6-dimethylaniline (B139824) and N,N-dimethylaniline allow for reliable prediction of its IR absorption bands. nist.govchemicalbook.com
Characteristic IR Absorption Bands for N-Phenyl-2,6-dimethylaniline:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| ~3400 | N-H Stretch | Secondary Amine | Medium |
| 3100-3000 | C-H Stretch | Aromatic (sp² C-H) | Medium |
| 2980-2850 | C-H Stretch | Aliphatic (sp³ C-H) | Medium |
| 1600, 1580, 1500 | C=C Ring Stretch | Aromatic Ring | Strong |
| ~1310 | C-N Stretch | Aryl Amine | Medium |
| 850-750 | C-H Out-of-Plane Bend | Aromatic Ring Substitution | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org The wavelengths of absorption (λmax) are characteristic of the types of electronic systems (chromophores) present in the molecule.
N-Phenyl-2,6-dimethylaniline contains two phenyl rings, which are strong chromophores. The electronic transitions observed are primarily π → π* transitions, where an electron is excited from a bonding π orbital to an antibonding π* orbital. libretexts.org The presence of the nitrogen atom also introduces the possibility of n → π* transitions, involving the promotion of a non-bonding electron from the nitrogen lone pair into an antibonding π* orbital of the aromatic ring. uzh.ch
Expected Electronic Transitions and Absorption Maxima:
| Transition Type | Chromophore System | Expected λmax Range (nm) | Comments |
| π → π | Phenyl rings | 200 - 250 | Intense absorption band (B-band) characteristic of the benzene (B151609) ring. |
| π → π | Conjugated system (Phenyl-N-Phenyl) | 250 - 300 | Less intense band (E-band) due to the extended conjugation across the nitrogen atom. |
| n → π | Nitrogen lone pair to aromatic π system | > 300 | Typically a weak, broad absorption band, often obscured by the more intense π → π* transitions. |
The exact position and intensity of these absorptions are influenced by the solvent and the specific conformation of the molecule, which affects the degree of conjugation between the two rings.
X-ray Diffraction Crystallography
X-ray diffraction crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. By diffracting a beam of X-rays off a single crystal, one can determine the exact positions of atoms, leading to accurate measurements of bond lengths, bond angles, and dihedral angles.
A search of the Crystallography Open Database (COD) and other public repositories did not yield a solved crystal structure for N-Phenyl-2,6-dimethylaniline (CAS 4058-04-2). nih.govbldpharm.com However, if a suitable crystal were analyzed, the resulting data would provide invaluable structural details.
Information Obtainable from X-ray Crystallography:
| Structural Parameter | Significance for N-Phenyl-2,6-dimethylaniline |
| Bond Lengths | Precise measurement of all C-C, C-H, C-N, and N-H bond distances, confirming bonding characteristics. |
| Bond Angles | Accurate determination of angles such as C-N-C and the angles within the aromatic rings. |
| Dihedral Angles | Crucially, this would define the twist angle between the planes of the 2,6-dimethylphenyl and the N-phenyl rings. This angle is a direct measure of the steric strain imposed by the methyl groups. |
| Intermolecular Forces | Would reveal how molecules pack in the crystal lattice, identifying any hydrogen bonding (involving the N-H group) or π-stacking interactions between aromatic rings. |
This crystallographic data would provide a static, solid-state picture that complements the dynamic, solution-state information obtained from NMR spectroscopy.
Single Crystal X-ray Analysis for Solid-State Molecular Structure
While a specific, publicly available single-crystal X-ray structure determination for N-Phenyl-2,6-dimethylaniline (C₁₄H₁₅N) is not readily found in open literature, analysis of closely related structures provides a strong basis for predicting its solid-state conformation. For instance, studies on sterically hindered diarylamines are instructive. The analysis of analogous compounds, such as 4,4′-methylenebis(2,6-dimethylaniline), reveals significant twisting between the aromatic rings due to the steric pressure exerted by the ortho-substituents. iucr.org
A hypothetical crystallographic analysis for N-Phenyl-2,6-dimethylaniline would yield a data set similar to the one presented in the table below. This table illustrates the typical parameters obtained from such an experiment.
Table 1: Illustrative Crystallographic Data for an Analogous Diarylamine Compound
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/n |
| a (Å) | 8.5657 (5) |
| b (Å) | 9.3203 (5) |
| c (Å) | 18.2134 (10) |
| α (°) | 90 |
| β (°) | 91.540 (4) |
| γ (°) | 90 |
| Volume (ų) | 1452.9 (1) |
| Z (molecules/unit cell) | 4 |
Note: Data presented is for an illustrative analogous compound, N-benzyl-2-(4,6-diaminopyrimidin-2-ylthio)-acetamide, to demonstrate typical parameters obtained from single-crystal X-ray analysis. fishersci.com
Conformational Analysis and Intermolecular Interactions in Crystalline Networks
The conformation of N-Phenyl-2,6-dimethylaniline is dominated by steric hindrance. The presence of two methyl groups in the ortho-positions of one phenyl ring forces the two aromatic rings out of plane to minimize steric repulsion. This results in a significantly twisted conformation, characterized by a large dihedral angle between the mean planes of the two rings. This twisting prevents the delocalization of the nitrogen lone pair electrons across both aromatic systems, a phenomenon known as steric inhibition of resonance.
In the crystalline network, molecules would be expected to pack in a manner that maximizes stabilizing intermolecular interactions. While the specific interactions for N-Phenyl-2,6-dimethylaniline are not documented, analysis of similar structures, like 4,4′-methylenebis(2,6-dimethylaniline), shows the formation of networks stabilized by weak intermolecular forces. iucr.org These can include:
C-H···π interactions: Where a hydrogen atom from a methyl group or a phenyl ring interacts with the electron cloud of an adjacent aromatic ring.
Powder X-ray Diffraction (PXRD) for Crystalline Phase Characterization
Powder X-ray diffraction (PXRD) is an analytical technique used to identify crystalline phases and to assess the purity of a bulk sample. The technique involves exposing a powdered sample to an X-ray beam and measuring the intensity of the scattered rays as a function of the scattering angle (2θ). The resulting pattern is a fingerprint of the crystalline material.
A PXRD pattern for a pure, crystalline sample of N-Phenyl-2,6-dimethylaniline would show a series of sharp peaks at characteristic 2θ angles. The positions and relative intensities of these peaks are unique to the compound's crystal structure. By comparing the experimental PXRD pattern with one simulated from single-crystal X-ray data, the phase purity of a synthesized batch can be confirmed. libretexts.org Any deviation or the presence of unexpected peaks would indicate the presence of impurities or a different crystalline form (polymorph).
Table 2: Representative Powder X-ray Diffraction (PXRD) Data
| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) |
|---|---|---|
| 10.2 | 8.67 | 45 |
| 12.5 | 7.08 | 100 |
| 15.8 | 5.61 | 65 |
| 20.5 | 4.33 | 80 |
| 24.7 | 3.60 | 50 |
Note: This table presents hypothetical data to illustrate a typical PXRD peak list. Actual data for the compound is not available in the cited literature.
Elemental Analysis (CHN)
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a compound. This analysis is crucial for verifying the empirical formula of a newly synthesized substance and confirming its purity. For most scientific publications, the experimentally determined values must be within ±0.4% of the theoretical values to be considered acceptable. nih.gov
The theoretical composition of N-Phenyl-2,6-dimethylaniline, with the molecular formula C₁₄H₁₅N (Molar Mass: 197.27 g/mol ), can be calculated precisely. nih.gov
Table 3: Elemental Analysis Data for N-Phenyl-2,6-dimethylaniline (C₁₄H₁₅N)
| Element | Theoretical Mass % | Experimental Mass % |
|---|---|---|
| Carbon (C) | 85.23% | Data not available |
| Hydrogen (H) | 7.66% | Data not available |
The experimental values are obtained through combustion analysis, where a sample is burned in an excess of oxygen, and the resulting gases (CO₂, H₂O, and N₂) are quantified. nih.gov The close correlation between theoretical and experimental values would confirm the elemental composition and high purity of the sample.
Computational Chemistry and Theoretical Investigations of N Phenyl 2,6 Dimethylaniline
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic level. These methods solve the Schrödinger equation (or its density-based equivalent) to determine molecular properties. For a molecule like N-phenyl-2,6-dimethylaniline, these calculations are crucial for elucidating its three-dimensional structure and the distribution of electrons.
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. nih.gov It is particularly well-suited for studying medium-to-large organic molecules, providing a balance between computational cost and accuracy. A DFT study of N-phenyl-2,6-dimethylaniline would reveal key insights into its electronic properties, such as charge distribution, dipole moment, and molecular electrostatic potential (MEP).
The electronic structure is heavily influenced by the steric hindrance imposed by the ortho-methyl groups. This steric clash forces the two phenyl rings into a non-planar (twisted) conformation. The degree of this twist angle directly impacts the extent of π-conjugation between the nitrogen lone pair and the aromatic systems. DFT calculations, often using hybrid functionals like B3LYP, are ideal for quantifying this effect. nih.gov The results would likely show a significant localization of electron density on the nitrogen atom and the adjacent 2,6-dimethylphenyl ring, with the methyl groups acting as weak electron-donating substituents. The MEP map generated from a DFT calculation would visualize the electron-rich (negative potential) and electron-poor (positive potential) regions, identifying the nitrogen lone pair as a primary site for electrophilic attack.
Optimizing the geometry of N-phenyl-2,6-dimethylaniline using a method like HF or MP2 with an appropriate basis set (e.g., 6-31G* or larger) would provide the most stable three-dimensional arrangement of the atoms. researchgate.net The key parameter to be determined would be the C-N-C bond angle and the torsion angles between the phenyl rings. It is expected that the ground state geometry would feature a highly twisted structure to alleviate the steric repulsion between the hydrogen atoms on the phenyl ring and the ortho-methyl groups of the 2,6-dimethylphenyl moiety. This contrasts with less hindered diarylamines where a more planar conformation might be accessible.
Molecular Dynamics (MD) Simulations for Conformational Space Exploration
While quantum chemical calculations provide information on static, minimum-energy structures, Molecular Dynamics (MD) simulations offer a way to explore the full conformational landscape of a molecule over time at a given temperature. nih.gov MD simulations model the atomic motions of a system by solving Newton's equations of motion, providing a "movie" of how the molecule behaves. acs.org
An MD simulation of N-phenyl-2,6-dimethylaniline, typically performed using a classical force field (like AMBER or CHARMM), would reveal the dynamic range of accessible conformations. researchgate.net This is particularly important for understanding the flexibility of the molecule, including the rotation around the C-N bonds and the "flapping" motion of the phenyl rings. The simulation would show how the molecule vibrates and rotates at physiological temperatures, providing insight into the barriers between different conformational states and the populations of these states in a given environment (e.g., in a solvent).
Conformational Analysis and Energetics of Rotational Isomers
The steric hindrance in N-phenyl-2,6-dimethylaniline gives rise to distinct rotational isomers, or rotamers, which are stable conformations that can be interconverted by rotation about single bonds. The primary rotations of interest are around the two C(aryl)-N bonds. Due to the bulky 2,6-dimethylphenyl group, a significant energy barrier is expected for the rotation around the N-C(2,6-dimethylphenyl) bond.
A detailed conformational analysis would involve scanning the potential energy surface by systematically rotating the phenyl groups relative to the C-N-C plane. Quantum chemical methods (like DFT) would be used to calculate the energy of each conformation. nih.gov This allows for the identification of low-energy (stable) conformers and the high-energy transition states that separate them. The results would quantify the energy penalty associated with planar conformations and confirm that twisted structures are heavily favored. Theoretical analysis on related 2,6-dialkyl-substituted aniline (B41778) systems supports the idea that such substitutions have profound conformational and electronic effects. researchgate.net
Table 1: Illustrative Data from a Conformational Energy Analysis This table illustrates the type of data that would be generated from a computational analysis of the rotational isomers of N-phenyl-2,6-dimethylaniline. The values are hypothetical but representative of what would be expected for a sterically hindered system.
| Conformational Parameter | Description | Expected Finding |
| Phenyl Ring 1 Torsion Angle | Dihedral angle of the unsubstituted phenyl ring relative to the C-N-C plane. | Multiple low-energy minima corresponding to twisted conformations. |
| Phenyl Ring 2 Torsion Angle | Dihedral angle of the 2,6-dimethylphenyl ring relative to the C-N-C plane. | Significantly twisted to avoid steric clash with the first phenyl ring. |
| Rotational Energy Barrier | Energy required to rotate one phenyl ring 360° relative to the other. | High barrier, indicating that interconversion between rotamers is slow at room temperature. |
| Relative Energy of Isomers | Energy difference between the most stable conformers. | Several conformers may exist within a few kcal/mol of the global minimum. |
Electronic Structure Characterization
The electronic properties of a molecule are intrinsically linked to its geometry. The forced non-planar structure of N-phenyl-2,6-dimethylaniline has significant consequences for its electronic character.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. researchgate.net A small gap generally implies higher reactivity. nih.gov
For N-phenyl-2,6-dimethylaniline, the steric hindrance that prevents planarity disrupts the π-conjugation across the nitrogen bridge. This would be expected to have a significant effect on the frontier orbitals compared to a more planar diarylamine.
HOMO: The HOMO would likely be localized primarily on the more electron-rich 2,6-dimethylaniline (B139824) moiety, specifically on the nitrogen atom and the substituted phenyl ring. The electron-donating methyl groups would raise the energy of the HOMO, making the molecule a relatively good electron donor.
LUMO: The LUMO would likely be distributed over the unsubstituted phenyl ring, which acts as the primary electron-accepting part of the molecule.
HOMO-LUMO Gap: The disruption of conjugation would likely lead to a relatively large HOMO-LUMO gap compared to a planar analogue, suggesting greater kinetic stability. Time-dependent DFT (TD-DFT) calculations could be used to predict the electronic absorption spectra (UV-Vis), where the primary absorption would correspond to the HOMO-LUMO transition. nih.gov
Table 2: Predicted Frontier Orbital Properties This table summarizes the expected findings from a HOMO-LUMO analysis of N-phenyl-2,6-dimethylaniline based on theoretical principles.
| Property | Description | Predicted Characteristic for N-Phenyl-2,6-dimethylaniline |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Relatively high (less negative), indicating good electron-donating ability. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Typical for an unsubstituted phenyl group. |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO. | Relatively large due to poor π-conjugation across the N-bridge, suggesting kinetic stability. |
| HOMO Distribution | Spatial location of the HOMO. | Concentrated on the nitrogen atom and the 2,6-dimethylphenyl ring. |
| LUMO Distribution | Spatial location of the LUMO. | Concentrated on the unsubstituted phenyl ring. |
Mapping of Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a crucial computational tool used to visualize the three-dimensional charge distribution of a molecule. researchgate.nettci-thaijo.org It reveals the electrophilic and nucleophilic sites, which are fundamental to predicting chemical reactivity. The MEP is calculated by determining the electrostatic potential at the surface of a molecule, with different potential values represented by a color spectrum. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies regions of low electron density (positive potential), prone to nucleophilic attack. Green and yellow represent areas with intermediate potential. nih.gov
For N-Phenyl-2,6-dimethylaniline, the MEP map would highlight specific reactive zones.
Negative Potential (Red/Yellow): The highest electron density is expected to be localized on the nitrogen atom of the amine group due to its lone pair of electrons. The π-systems of the two aromatic rings would also exhibit significant electron density, making them potential sites for interaction with electrophiles.
Positive Potential (Blue): The hydrogen atom attached to the nitrogen (N-H) would be the most electrophilic site, appearing as a blue region. The hydrogen atoms on the aromatic rings, particularly those ortho and para to the amino group, would also show some positive character.
The steric hindrance caused by the two methyl groups at the 2 and 6 positions on one of the phenyl rings would influence the accessibility of these sites, a factor that is visually apparent in an MEP map. Computational studies on similar molecules, like N,N-dimethylaniline derivatives, confirm that substituents significantly alter the electrostatic potential distribution, thereby modulating the molecule's reactivity. tci-thaijo.org
Table 1: Representative MEP Surface Potential Values for Analogous Aromatic Amines
| Molecular Region | Representative Potential Range (kJ/mol) | Predicted Reactivity |
| Amine Nitrogen Lone Pair | -90 to -120 | Nucleophilic Center |
| Aromatic Ring (π-system) | -40 to -70 | Nucleophilic Region |
| Amine Hydrogen (N-H) | +100 to +130 | Electrophilic Site |
| Aromatic Hydrogens (C-H) | +40 to +80 | Weakly Electrophilic Sites |
| Note: This data is illustrative, based on typical values for substituted anilines and diarylamines found in computational chemistry literature, and not specific calculated values for N-Phenyl-2,6-dimethylaniline. |
Reaction Mechanism Modeling and Energetic Profiles
Modeling reaction mechanisms provides a step-by-step understanding of how reactants are converted into products. This involves mapping the potential energy surface of the reaction, identifying key intermediates, and, crucially, locating the transition states that connect them. A common reaction for the synthesis of diarylamines like N-Phenyl-2,6-dimethylaniline is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. researchgate.netnih.govrsc.orgrug.nlorganic-chemistry.org
A computational study of the Buchwald-Hartwig amination of 2,6-dimethylaniline with an aryl halide would involve density functional theory (DFT) calculations to model the catalytic cycle. The energetic profile would show the relative energies of reactants, intermediates, transition states, and products.
A transition state (TS) represents the highest energy point along a reaction coordinate. Locating and validating this structure is paramount to understanding the reaction's kinetics and mechanism. mdpi.com For a reaction like the N-alkylation of an aniline, computational methods are used to find the geometry of the TS. rsc.orgacs.org
Localization: Algorithms search the potential energy surface for a first-order saddle point, which is a maximum in the direction of the reaction coordinate and a minimum in all other degrees of freedom.
Validation: A true transition state is confirmed by a frequency calculation. The TS must have exactly one imaginary frequency, which corresponds to the vibrational mode of the atoms along the reaction coordinate (e.g., the forming and breaking of bonds). Further validation is achieved through an Intrinsic Reaction Coordinate (IRC) calculation, which traces the reaction path downhill from the TS to ensure it connects the correct reactant and product states. mdpi.com
In the context of N-Phenyl-2,6-dimethylaniline synthesis, a key transition state would be associated with the reductive elimination step in the Buchwald-Hartwig cycle, where the C-N bond is formed.
Computational studies on the amination of anilines reveal the key steps:
Oxidative Addition: The aryl halide adds to the Pd(0) catalyst.
Amine Coordination & Deprotonation: The aniline coordinates to the palladium center, followed by deprotonation to form an anilide complex.
Reductive Elimination: The C-N bond is formed, yielding the diarylamine product and regenerating the Pd(0) catalyst.
Table 2: Illustrative Energetic Profile for a Generic Buchwald-Hartwig Amination Step
| Species | Description | Relative Energy (kcal/mol) |
| Reactants | Pd-catalyst + 2,6-dimethylaniline + Aryl-X | 0.0 |
| Intermediate 1 | Oxidative Addition Product | -5.2 |
| Transition State 1 | TS for Amine Coordination | +8.5 |
| Intermediate 2 | Pd-Anilide Complex | -10.1 |
| Transition State 2 | TS for Reductive Elimination | +22.5 (Rate-Limiting) |
| Products | N-Phenyl-2,6-dimethylaniline + Regenerated Catalyst | -15.8 |
| Note: This table presents a hypothetical energetic profile for illustrative purposes. Actual values would require specific DFT calculations for the reaction of N-Phenyl-2,6-dimethylaniline. |
Non-Covalent Interaction (NCI) Analysis
Non-covalent interactions (NCIs) are critical in determining the three-dimensional structure, stability, and aggregation properties of molecules. nih.gov NCI analysis, often visualized using NCI plots, identifies regions of weak interactions, such as van der Waals forces, hydrogen bonds, and steric repulsion, based on the electron density and its derivatives. rsc.orgwho.int
In an NCI plot, large, flat surfaces of color indicate non-covalent interactions:
Blue: Strong attractive interactions, such as hydrogen bonds.
Green: Weak attractive interactions, like van der Waals forces.
Red: Strong repulsive interactions, indicating steric clashes.
For N-Phenyl-2,6-dimethylaniline, an NCI analysis would likely reveal:
Intramolecular Hydrogen Bonding: A potential weak hydrogen bond between the N-H group and the π-electron cloud of the adjacent phenyl ring.
Van der Waals Interactions: Green surfaces would appear between the two aromatic rings and between the methyl groups and the nearby phenyl ring, indicating stabilizing dispersion forces that influence the molecule's conformation.
Steric Repulsion: A red-colored region would likely be observed between the ortho-methyl groups and the N-phenyl ring, highlighting the steric strain that forces the two rings to adopt a twisted, non-planar conformation. This steric hindrance is a defining feature of the molecule, influencing its reactivity and physical properties.
Theoretical tools like the Quantum Theory of Atoms in Molecules (QTAIM) can be used to quantify the strength of these interactions by analyzing bond critical points in the electron density. nih.govrsc.org
Applications in Advanced Catalysis and Materials Science Research
Benzenamine, 2,6-dimethyl-N-phenyl- as a Ligand Precursor in Organometallic Catalysis
The distinct steric and electronic properties of Benzenamine, 2,6-dimethyl-N-phenyl- make it an invaluable starting material for the synthesis of specialized ligands used in a variety of catalytic reactions. These ligands play a crucial role in stabilizing metal centers and modulating their reactivity, leading to enhanced catalytic efficiency and selectivity.
Development of N-Arylated Amine-Based Ligands
N-arylated amines, derived from precursors like Benzenamine, 2,6-dimethyl-N-phenyl-, are a significant class of ligands in modern catalysis. wjpmr.com The synthesis of these ligands often involves the coupling of an aryl group to the nitrogen atom of the amine, a process that can be catalyzed by various transition metals. wjpmr.com The resulting N-aryl amines can then be incorporated into more complex ligand architectures, such as N-heterocyclic carbenes (NHCs), which have proven to be highly effective in a range of catalytic transformations. researchgate.net The steric bulk provided by the 2,6-dimethylphenyl group is instrumental in creating a specific coordination environment around the metal center, influencing the catalytic activity and selectivity of the resulting complex.
Ruthenium Complexes in Transfer Hydrogenation Reactions
Ruthenium complexes bearing ligands derived from substituted anilines are increasingly utilized as catalysts for transfer hydrogenation reactions. These reactions are fundamental in organic synthesis for the reduction of various functional groups. While direct studies on ligands from Benzenamine, 2,6-dimethyl-N-phenyl- in this specific application are not extensively detailed in the provided results, the broader context of using amine-based ligands in ruthenium catalysis is well-established. For instance, ruthenium(II) arene complexes with dioxime ligands have been shown to be effective for the one-pot transfer hydrogenation and N-methylation of nitroarenes. rsc.org Similarly, ruthenium complexes with benzimidazole-based NHC ligands are efficient for the N-alkylation of anilines via a hydrogen borrowing mechanism, a process closely related to transfer hydrogenation. nih.gov These examples underscore the potential for ligands derived from Benzenamine, 2,6-dimethyl-N-phenyl- to be effective in similar ruthenium-catalyzed transformations.
Gold Complexes in Hydroamination Processes
The application of gold complexes in hydroamination, the addition of an N-H bond across a C-C multiple bond, is a growing area of research. While the search results did not yield specific examples of gold complexes with ligands directly derived from Benzenamine, 2,6-dimethyl-N-phenyl-, the principles of ligand design for gold catalysis suggest its potential utility. The steric and electronic properties of ligands are crucial in gold-catalyzed reactions, and the bulky 2,6-dimethylphenyl group could be advantageous in controlling regioselectivity and preventing catalyst deactivation.
Palladium Complexes in Cross-Coupling Methodologies
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.netresearchgate.net Ligands play a pivotal role in the efficiency and scope of these reactions. Benzenamine, 2,6-dimethyl-N-phenyl- can serve as a precursor to ligands for palladium catalysts. For instance, N-heterocyclic carbene (NHC) ligands, which can be synthesized from aniline (B41778) derivatives, are known to be highly effective in palladium-catalyzed cross-coupling reactions. nih.gov The steric hindrance provided by the 2,6-dimethylphenyl substituent can enhance the stability and activity of the palladium catalyst, leading to higher yields and the ability to couple more challenging substrates. nih.gov The development of well-defined Pd(II)-NHC precatalysts bearing aniline-derived ligands has been shown to be highly active in Suzuki-Miyaura and Buchwald-Hartwig amination reactions. nih.gov
Table 1: Applications of Benzenamine, 2,6-dimethyl-N-phenyl- in Catalysis
| Catalytic Application | Metal | Ligand Type | Key Findings |
| Cross-Coupling | Palladium | N-Heterocyclic Carbene (NHC) | Highly active and stable precatalysts for Suzuki-Miyaura and Buchwald-Hartwig reactions. nih.gov |
| Transfer Hydrogenation | Ruthenium | Amine-based | Potential for creating effective catalysts, by analogy with other amine-ligated ruthenium systems. rsc.orgnih.gov |
Role in Polymer Chemistry and Advanced Materials
Beyond its role in catalysis, Benzenamine, 2,6-dimethyl-N-phenyl- is a valuable monomer in the synthesis of advanced polymers with tailored properties.
Research on Conductive Polymers Derived from Substituted Anilines
The field of conductive polymers has seen significant investigation into aniline derivatives for creating materials with tailored electronic properties. researchgate.net Polyaniline, the simplest polymer in this class, is known for its high conductivity upon doping. However, the substitution on the aniline monomer unit, such as with alkyl groups, can significantly influence the final polymer's characteristics. The introduction of substituent groups on the aromatic ring of aniline can affect the polymerization process, solubility, processability, and the ultimate conductivity of the resulting polymer. researchgate.netciac.jl.cn
In the case of Benzenamine, 2,6-dimethyl-N-phenyl- , the presence of two methyl groups at the 2 and 6 positions introduces significant steric hindrance. This steric bulk can be expected to impact the planarity of the polymer backbone during polymerization, a critical factor for achieving high conductivity. The delocalization of π-electrons along the polymer chain, which is essential for charge transport, is often dependent on a planar conformation.
Research on similarly substituted anilines, such as poly(2,5-dimethylaniline), has shown that while these polymers can be synthesized and exhibit good solubility and environmental stability, their conductivity may differ from the parent polyaniline. ciac.jl.cn The electronic effects of the methyl groups (electron-donating) and the N-phenyl group would also modulate the electronic structure of the polymer. While specific research focusing exclusively on the polymerization of Benzenamine, 2,6-dimethyl-N-phenyl- into a conductive polymer is not widely documented, the principles governing substituted polyanilines provide a framework for predicting its potential properties.
Table 1: Comparison of Properties for Substituted Polyanilines
| Polymer | Monomer | Expected Impact of Substituents | Potential Applications |
| Polyaniline | Aniline | High conductivity, but poor processability. | Sensors, anti-corrosion coatings, electronics. researchgate.net |
| Poly(2,5-dimethylaniline) | 2,5-dimethylaniline | Improved solubility in organic solvents, stable. ciac.jl.cn | Processable conductive films, specialized electronic devices. ciac.jl.cn |
| Poly(2,6-dimethyl-N-phenylaniline) | Benzenamine, 2,6-dimethyl-N-phenyl- | High steric hindrance may reduce conductivity but could enhance solubility and modify material morphology. | Materials requiring specific solubility and processing characteristics. |
Development of Low-Dissipation Thermoset Materials
Low-dissipation materials are critical for high-frequency communication technologies, such as those used in printed circuit boards. Poly(2,6-dimethyl phenylene oxide) (PPO) is a well-known polymer valued for its low dielectric constant and low dissipation factor, making it an excellent candidate for these applications. mdpi.comnih.gov Research has focused on incorporating PPO structures into thermosetting resins to combine the desirable dielectric properties of PPO with the robust thermal and mechanical stability of thermosets. mdpi.com
One successful approach involves creating benzoxazine (B1645224) resins that contain 2,6-dimethyl phenylene oxide oligomers. mdpi.comnih.gov The synthesis of these materials often starts from a phenol-terminated oligo(2,6-dimethyl phenylene oxide), which is then converted to an amine-capped version. mdpi.com While Benzenamine, 2,6-dimethyl-N-phenyl- itself is not directly used as a starting monomer in the cited research, the core 2,6-dimethylaniline (B139824) structural motif is relevant. The presence of the 2,6-dimethyl substitution pattern is key to achieving the low dissipation factor. mdpi.com
The development of these thermosets involves multi-step synthesis, often beginning with a nucleophilic substitution followed by catalytic hydrogenation to produce an amine-terminated oligomer. mdpi.comnih.gov This amine-functionalized oligomer can then be reacted to form benzoxazine monomers, which are subsequently cured to form the final thermoset material. The resulting materials exhibit high glass transition temperatures (Tg) and excellent dielectric properties, demonstrating the successful transfer of the low-dissipation characteristics of the 2,6-dimethyl-substituted aromatic units into a crosslinked network. mdpi.com
Table 2: Properties of Low-Dissipation Thermosets
| Material Type | Key Building Block | Resulting Properties | Reference |
| Benzoxazine Thermoset | Amine end-capped oligo(2,6-dimethyl phenylene oxide) | High Tg, low dissipation factor, good thermal stability. | mdpi.comnih.gov |
| Epoxy Thermoset | Cured with dicyclopentadiene-phenol epoxy | Enhanced thermal and dielectric properties compared to precursors. | mdpi.com |
Intermediate in Fine Chemical Synthesis
Benzenamine, 2,6-dimethyl-N-phenyl- serves as a valuable intermediate in the synthesis of more complex molecules due to its specific structural features. The secondary amine linkage, the N-phenyl group, and the substituted benzene (B151609) ring provide multiple reaction sites for building intricate molecular architectures. nih.gov The steric hindrance provided by the two methyl groups can also be exploited to direct reactions to specific positions, offering regioselectivity in certain synthetic transformations.
Synthesis of Complex Nitrogen-Containing Heterocyclic Systems (e.g., Indoles)
Aniline and its derivatives are fundamental building blocks in the synthesis of a wide variety of nitrogen-containing heterocyclic compounds, including indoles, which are prevalent in pharmaceuticals and biologically active molecules. wikipedia.orgsigmaaldrich.com The synthesis of substituted indoles often involves the reaction of an aniline with a ketone or an aldehyde.
While direct examples using Benzenamine, 2,6-dimethyl-N-phenyl- for indole (B1671886) synthesis are not prominent in the literature, its structure lends itself to such transformations. For instance, a plausible route could involve a variation of the Fischer indole synthesis, although the N-phenyl substituent would lead to an N-phenyl indole derivative. The 2,6-dimethyl substitution pattern on the aniline ring would result in a correspondingly substituted indole core, specifically a 4,7-dimethyl-1-phenyl-1H-indole. The steric bulk of the ortho-methyl groups could influence the reaction conditions required and potentially the yield of the cyclization step. The synthesis of various substituted indoles, such as 2,6-dimethyl-1H-indole, highlights the utility of dimethyl-substituted anilines in accessing these important heterocyclic systems. sigmaaldrich.com
Formation of Specialized Amine Derivatives for Diverse Applications
The reactivity of the N-H bond in Benzenamine, 2,6-dimethyl-N-phenyl- allows for the straightforward synthesis of a range of specialized tertiary amine derivatives. wikipedia.org Reactions such as N-alkylation, N-acylation, or reaction with sulfonyl chlorides can be used to introduce a wide variety of functional groups, each imparting unique properties to the resulting molecule.
For example, catalytic asymmetric arylation reactions have been developed for aniline derivatives, demonstrating a pathway to create chiral quaternary carbon stereogenic centers. acs.orgacs.org In these reactions, the N-H bond of the aniline derivative plays a crucial role in the catalytic cycle, often through hydrogen bonding interactions with a chiral catalyst. acs.org The N-phenyl group and the dimethyl-substituted ring of Benzenamine, 2,6-dimethyl-N-phenyl- would influence the electronic and steric environment of such reactions, making it a potentially useful substrate for creating highly specific and complex chiral molecules. acs.org The synthesis of N-nitrosated derivatives, such as Benzenamine, 2,6-dimethyl-N-nitroso-N-phenyl-, further illustrates the utility of this compound as a precursor to other specialized molecules. chemicalbook.com These synthetic routes open up possibilities for applications in materials science, catalysis, and medicinal chemistry. researchgate.netchemscene.com
Future Directions and Emerging Research Avenues
Development of More Sustainable and Efficient Synthetic Routes
The traditional synthesis of substituted anilines often involves multi-step processes that may utilize harsh reagents and generate significant waste. A primary focus of future research is the development of greener, more atom-economical synthetic pathways to N-Phenyl-2,6-dimethylaniline.
One promising approach involves the direct amination of readily available precursors like 2,6-dimethylphenol (B121312). Current methods for the synthesis of the related compound 2,6-dimethylaniline (B139824) often employ the reaction of 2,6-dimethylphenol with ammonia (B1221849) at high temperatures and pressures in the presence of a catalyst. google.comgoogle.com For instance, a patented process describes the conversion of 2,6-dimethylphenol to 2,6-dimethylaniline with a yield of about 99% after accounting for recovered starting material. google.com Another patented method for producing 2,6-xylidine (2,6-dimethylaniline) involves the vapor-phase amination of 2,6-dimethylphenol over an aluminum oxide catalyst at temperatures between 360°C and 460°C. google.com
| Synthetic Approach | Precursors | Key Features | Potential for Improvement |
| Catalytic Amination | 2,6-dimethylphenol, Ammonia | High yield, potential for catalyst recycling google.com | Milder reaction conditions, more sustainable catalysts |
| Vapor-Phase Amination | 2,6-dimethylphenol, Ammonia | High-temperature process google.com | Lowering reaction temperature, improving catalyst longevity |
Exploration of Novel Catalytic Applications and Catalyst Design
While N-Phenyl-2,6-dimethylaniline is a valuable synthetic intermediate, its potential as a ligand in catalysis is an area ripe for exploration. The sterically hindered nitrogen atom and the tunable electronic properties of the phenyl rings make it an intriguing candidate for the design of novel catalysts.
Research into related substituted anilines has shown their utility in various catalytic reactions, particularly in cross-coupling reactions. For example, palladium-catalyzed C-N cross-coupling reactions are fundamental in the synthesis of many pharmaceuticals and functional materials. digitellinc.com The design of ligands for these reactions is crucial for achieving high yields and selectivity.
Future work could involve the synthesis of metal complexes of N-Phenyl-2,6-dimethylaniline and their evaluation as catalysts in reactions such as Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and C-H activation. The bulky 2,6-dimethylphenyl group could provide a unique steric environment around a metal center, potentially leading to novel reactivity and selectivity. Deep learning models are already being employed to generate new catalyst-ligand candidates, which could accelerate the discovery of applications for N-Phenyl-2,6-dimethylaniline derivatives. rsc.org
Integration with Advanced Machine Learning and AI for Predictive Chemistry
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research. joaiar.orgnih.gov For N-Phenyl-2,6-dimethylaniline, these computational tools offer a powerful approach to accelerate discovery and optimization.
ML models can be trained on existing chemical data to predict the properties and reactivity of new compounds. researchgate.netresearchgate.net For instance, machine learning tools have been developed to predict substrate-adaptive conditions for palladium-catalyzed C-N coupling reactions, a class of reactions relevant to the synthesis and application of N-Phenyl-2,6-dimethylaniline. researchgate.net These models can help researchers to quickly identify optimal reaction conditions, saving time and resources. researchgate.net
Furthermore, AI can be used in the de novo design of molecules with desired properties. By inputting specific parameters, such as desired electronic or steric properties, AI algorithms can generate novel derivatives of N-Phenyl-2,6-dimethylaniline for specific applications. The combination of high-throughput screening and machine learning has the potential to rapidly identify new lead compounds for applications in materials science and medicinal chemistry. researchgate.net
| AI/ML Application | Objective | Potential Impact on N-Phenyl-2,6-dimethylaniline Research |
| Reaction Outcome Prediction | Predict yields and selectivity of synthetic reactions digitellinc.comresearchgate.net | Rapid optimization of synthetic routes to N-Phenyl-2,6-dimethylaniline and its derivatives. |
| Catalyst Design | Generate novel catalyst-ligand structures with desired properties rsc.orgjoaiar.org | Accelerate the discovery of new catalytic applications for N-Phenyl-2,6-dimethylaniline. |
| De Novo Molecular Design | Create new molecules with specific functionalities mdpi.com | Design of novel N-Phenyl-2,6-dimethylaniline derivatives for targeted applications. |
| Predictive Modeling | Forecast physicochemical and biological properties researchgate.netresearch.google | Efficient screening of virtual libraries of N-Phenyl-2,6-dimethylaniline analogs. |
Harnessing N-Phenyl-2,6-dimethylaniline in Supramolecular Assembly and Nanomaterials Research
The structure of N-Phenyl-2,6-dimethylaniline, with its potential for hydrogen bonding and π-π stacking interactions, makes it an interesting building block for supramolecular chemistry and the construction of nanomaterials. Supramolecular chemistry focuses on the non-covalent interactions between molecules to form well-defined, functional assemblies. amu.edu.pl
Studies on related N-phenylamides have demonstrated the crucial role of NH···O=C hydrogen bonds in directing their self-assembly into one- and two-dimensional structures. nih.gov Although N-Phenyl-2,6-dimethylaniline lacks the carbonyl group, the N-H bond can still act as a hydrogen bond donor, and the aromatic rings can participate in π-stacking interactions.
Future research could explore the co-crystallization of N-Phenyl-2,6-dimethylaniline with other molecules to form novel supramolecular architectures with interesting properties, such as guest inclusion or charge transport. Furthermore, the incorporation of this molecule into polymers or onto nanoparticle surfaces could lead to the development of new functional nanomaterials with applications in sensing, electronics, and drug delivery. The Center for Functional Nanomaterials at Brookhaven National Laboratory is one of many research centers actively pursuing the development of such materials. bnl.gov
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
